N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-23-16-15-20(17-21(23)27-29-22-13-7-8-14-24(22)32-27)28-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBUKAXRUQIMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology, it has shown potential as an anti-inflammatory and anti-tubercular agent. In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This inhibition leads to a reduction in inflammation and pain .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Several structurally related compounds are disclosed in EP3 348 550A1 (2018):
Key Observations :
- Backbone Flexibility : The diphenylacetamide group in the target compound may confer greater rigidity compared to propanamide or spacer-containing analogs, influencing binding affinity .
Antibacterial and Antitubercular Agents
- 1,2,4-Triazole-Benzothiazole Hybrids : Patel et al. (2010, 2013) reported that 6-fluoro and 6-methyl substituents on benzothiazole-triazole hybrids exhibit potent activity against S. aureus and M. tuberculosis, surpassing ampicillin in some cases . While the target compound lacks a triazole ring, its benzothiazole-hydroxyphenyl system may share similar target binding profiles.
- Nitro Substituents : The nitro group in analogs like N-(6-nitrobenzothiazol-2-yl)-3-phenylpropanamide is associated with antitubercular activity, suggesting that introducing nitro groups to the target compound could modulate its efficacy .
Thieno-Pyrimidine Derivatives
- N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide: This compound replaces the diphenylacetamide with a thieno-pyrimidine sulfanyl group, demonstrating how heterocyclic variations impact solubility and target selectivity .
Spectral and Physical Data
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in related triazole-thiones confirm thione tautomer dominance, a feature likely shared with the target compound’s benzothiazole ring .
- Molecular Weight : The target compound’s molecular weight (estimated ~450–500 g/mol) aligns with analogs like 2-((4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (429.34 g/mol) .
Key Differentiators
- Diphenylacetamide vs. Mono-Substituted Acetamides: The diphenyl group increases steric bulk, possibly reducing metabolic degradation but also limiting solubility compared to compounds with single aryl groups .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide, also known by its CAS number 425661-22-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the compound's biological activity, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Molecular Formula : C19H13N3O2S3
- Molecular Weight : 411.52 g/mol
- Structure : The compound features a benzothiazole moiety linked to a hydroxyphenyl group and a diphenylacetamide structure.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies:
These studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines, with varying degrees of activity depending on the assay format used (2D vs. 3D).
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound has shown to halt cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with the compound's ability to induce cell death in cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.12 µM |
| Escherichia coli | 25 µM |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
- Case Study on Antitumor Activity : In a study examining several benzothiazole derivatives, this compound was found to have comparable or superior activity against lung cancer cell lines compared to traditional chemotherapeutics like doxorubicin and staurosporine .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties highlighted that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, indicating potential for use in treating infections caused by resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
